Antalarmin hydrochloride is a nonpeptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist that has been the subject of various studies due to its potential therapeutic applications. CRH is a major regulator of the hypothalamic-pituitary-adrenal (HPA) axis and is involved in the stress response, with implications for psychiatric, reproductive, cardiovascular, and inflammatory disorders123. The following analysis will delve into the mechanism of action of antalarmin and its applications across different fields, as evidenced by the research conducted on this compound.
In primates, antalarmin has been shown to attenuate stress-induced behaviors such as anxiety and fear, while promoting behaviors that are typically suppressed during stress, such as exploration and sexual activity. It also significantly diminishes increases in cerebrospinal fluid CRH and the pituitary-adrenal response to stress, indicating its potential as a treatment for anxiety and stress-related disorders1.
Antalarmin has therapeutic potential in the treatment of inflammatory disorders, as demonstrated by its ability to ameliorate adjuvant-induced arthritis in rats. By blocking local CRH-mediated inflammatory responses, antalarmin reduces the severity of inflammation in peripheral joints without exacerbating the condition or affecting the systemic anti-inflammatory effects of glucocorticoids2.
The compound has been found to attenuate yohimbine-induced increases in operant alcohol self-administration and reinstatement of alcohol seeking in rats, suggesting a role for extrahypothalamic CRF1 receptors in alcohol addiction. This supports the idea that CRF1 receptor antagonists like antalarmin could be considered in the treatment of alcohol dependence4.
Chronic administration of antalarmin can regulate the dopaminergic system, as evidenced by its effects on Fawn-Hooded rats, a strain with a natural propensity for ethanol consumption and stress-related behaviors. Antalarmin treatment led to changes in dopamine-related gene expression and receptor density, which may underlie its anxiolytic effects and its ability to reduce ethanol consumption5710.
Despite its ability to blunt basal concentrations of ACTH and corticosterone, antalarmin does not appear to affect the HPA axis response to acute stress, which suggests that it does not cause stress-induced adrenal insufficiency. This is an important consideration for its use as a therapeutic agent, as it does not compromise the body's ability to respond to acute stressors6.
In preterm ovine fetuses, antalarmin has been shown to inhibit CRH- and stress-induced ACTH secretion without significantly affecting basal ACTH secretion. This indicates a role for CRH in stress-induced ACTH secretion in the fetus, although the regulation of basal ACTH and cortisol secretion remains unclear8.
Pharmacokinetic studies have been conducted to optimize the delivery of antalarmin. Various formulations have been explored to improve its oral bioavailability, with lipid-based formulations showing promise in enhancing the bioavailability of antalarmin compared to suspension formulations9.
The synthesis of antalarmin hydrochloride involves several key steps, primarily utilizing the pyrrolopyrimidine framework. The synthesis can be summarized as follows:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
Antalarmin hydrochloride participates in several important chemical reactions relevant to its pharmacological properties:
Antalarmin functions by selectively blocking CRF1 receptors, which are crucial mediators in the stress response pathway. This blockade leads to:
Studies indicate that after oral administration, antalarmin achieves significant plasma concentrations with an oral bioavailability of approximately 19% and an elimination half-life of about 7.8 hours in macaques .
Antalarmin hydrochloride exhibits several notable physical and chemical properties:
Antalarmin hydrochloride has several scientific applications:
IUPAC Name: N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[3,2-e]pyrimidin-4-amine hydrochloride [1] [4].Molecular Formula: C₂₄H₃₄N₄·HClMolecular Weight: 415.01 g/mol [2] [10].CAS Registry Number: 220953-69-5 [4] [10].
Antalarmin hydrochloride features a tricyclic pyrrolopyrimidine core with three methyl substituents (positions 2,5,6) and a 2,4,6-trimethylphenyl group at position 7. The protonatable tertiary amine (N-butyl-N-ethyl) forms the hydrochloride salt, enhancing solubility [1] [4]. The hydrophobic trimethylphenyl moiety facilitates membrane penetration, while the alkylamine tail enables receptor interaction [1].
Table 1: Physicochemical Properties of Antalarmin Hydrochloride
Property | Value | Experimental Conditions |
---|---|---|
Solubility in DMSO | >10 mg/mL (24.1 mM) | 25°C [4] |
Solubility in Ethanol | ~10 mg/mL (24.1 mM) | 25°C [10] |
HPLC Purity | ≥98% | Standardized chromatographic methods [4] |
Crystal Structure | Off-white solid | Desiccated storage at 2–8°C [4] |
Antalarmin hydrochloride is a selective non-peptide antagonist of the corticotropin-releasing factor receptor type 1 (CRF₁), with sub-nanomolar affinity (Kᵢ = 0.8–1.9 nM) [1] [2]. It competitively inhibits CRF binding to CRF₁ receptors, suppressing CRF-driven signaling cascades:
Unlike peptide-based antagonists, antalarmin’s non-peptide structure allows oral bioavailability (~19% in primates) and blood-brain barrier penetration (brain:plasma ratio = 2.5 in rats) [1] [3]. It exhibits >1,000-fold selectivity for CRF₁ over CRF₂ receptors, minimizing off-target effects [1].
Table 2: Binding Affinity and Functional Activity of Antalarmin
Assay System | Parameter | Value | Source |
---|---|---|---|
Rat pituitary membranes | Kᵢ (nM) | 1.9 | [1] |
Human SH-SY5Y neuroblastoma cells | cAMP inhibition (pKb) | 9.19 | [1] |
Rat anterior pituitary cells | ACTH release (IC₅₀) | 0.04 nM | [1] |
Human adrenal cells | Cortisol suppression | Yes | [1] |
CP-154,526 is antalarmin’s closest analog, differing by a single methyl group (absence of the 6-methyl substituent). Both compounds share:
However, CP-154,526 displays superior metabolic stability in hepatic microsomes, whereas antalarmin’s shorter half-life (<30 min) limited clinical translation [3] [6]. Newer derivatives address these limitations:
Table 3: Evolution of CRF₁ Antagonist Scaffolds
Compound | Structural Features | CRF₁ Kᵢ (nM) | Key Improvements |
---|---|---|---|
Antalarmin | 2,5,6-Trimethylpyrrolopyrimidine | 0.8–1.9 | First non-peptide antagonist |
CP-154,526 | 2,5-Dimethylpyrrolopyrimidine | 1.4–2.7 | Better brain penetration |
BMK-I-152 | Halogenated aryl substituent | 0.35 | Higher affinity |
BMK-C205 | Cyclopropylmethylamine tail | 0.42 | Enhanced metabolic stability |
The synthesis of antalarmin involves a multi-step heterocyclic assembly:
Optimization focused on:
Recent advances leverage crystallographic insights from CRF₁/antagonist complexes (e.g., PDB 6K7Q). The stalk region’s α-helical conformation and hydrophobic subpocket interactions guided BMK-C205’s design, demonstrating 10-fold greater oral efficacy than antalarmin in stress models [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7